molecular formula C26H24N4O3 B4963822 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B4963822
M. Wt: 440.5 g/mol
InChI Key: ZYLWACVHDQOFDN-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a naphthalene moiety, which can enhance its interaction with biological targets.

Properties

IUPAC Name

2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-3-18-11-12-20(15-24(18)27-17(2)31)22-13-14-26(33)30(29-22)16-25(32)28-23-10-6-8-19-7-4-5-9-21(19)23/h4-15H,3,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLWACVHDQOFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylation of an amino group on the phenyl ring can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Naphthalene Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene group to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the acetylamino group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridazinone core can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamino group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other hydrogenation catalysts.

    Substitution: Sodium hydride, lithium diisopropylamide, or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, the compound’s properties could be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit enzyme activity by binding to the active site, while the naphthalene moiety can enhance binding affinity and specificity. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene group.

Uniqueness

The unique combination of the pyridazinone core and the naphthalene moiety in 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(naphthalen-1-yl)acetamide provides it with distinct chemical and biological properties. This combination can enhance its interaction with biological targets, making it a promising candidate for further research and development.

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